(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid

Conformational analysis Medicinal chemistry Amide bond dynamics

(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid (CAS 926191-83-5) is a heterocyclic building block featuring a thiazole-4-acetic acid core N-functionalized with a nicotinoyl (3-pyridinylcarbonyl) moiety. With a molecular formula of C11H9N3O3S and molecular weight of 263.27 g/mol, this compound belongs to the class of 2-amido-thiazole-4-acetic acids and serves as a versatile intermediate in medicinal chemistry for generating enzyme inhibitors and bioactive conjugates.

Molecular Formula C11H9N3O3S
Molecular Weight 263.27 g/mol
Cat. No. B12125284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
Molecular FormulaC11H9N3O3S
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C11H9N3O3S/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17)
InChIKeyXZRGSUFEWYMHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid (CAS 926191-83-5) for Scientific Sourcing


(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid (CAS 926191-83-5) is a heterocyclic building block featuring a thiazole-4-acetic acid core N-functionalized with a nicotinoyl (3-pyridinylcarbonyl) moiety . With a molecular formula of C11H9N3O3S and molecular weight of 263.27 g/mol, this compound belongs to the class of 2-amido-thiazole-4-acetic acids and serves as a versatile intermediate in medicinal chemistry for generating enzyme inhibitors and bioactive conjugates [1]. It is commercially available at 95% purity from multiple reputable vendors including Enamine, Ambeed, and Leyan .

Why In-Class Thiazole-Acetic Acid Analogs Cannot Substitute for (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid


The three regioisomeric pyridinylcarbonyl-thiazole-acetic acids (2-pyridinyl, 3-pyridinyl, and 4-pyridinyl) share identical molecular formulas (C11H9N3O3S) and molecular weights (263.27 g/mol), yet exhibit divergent physicochemical properties and biological behaviors that render them non-interchangeable. The position of the pyridine nitrogen determines the amide bond's rotational barrier, conformational preferences, hydrogen-bonding capacity, and metabolic stability [1]. The 3-pyridinyl (nicotinoyl) isomer benefits from a lower amide rotational barrier (ΔH‡ = 12.9 kcal/mol) compared to the 2-pyridinyl (picolinoyl) isomer (ΔH‡ = 18.3 kcal/mol), a 5.4 kcal/mol difference that translates into distinct conformational sampling and target recognition profiles [1]. Furthermore, the 4-pyridinyl isomer has been discontinued by at least one major vendor (CymitQuimica), limiting its procurement reliability . These intrinsic differences—not merely vendor catalog distinctions—mean that substituting one regioisomer for another can alter reaction outcomes, binding data, and SAR conclusions.

Quantitative Differentiation Evidence for (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid vs. Closest Analogs


Amide Rotational Barrier: Nicotinoyl Core vs. Picolinoyl Core Determines Conformational Dynamics

The 3-pyridinylcarbonyl (nicotinoyl) moiety of the target compound exhibits a significantly lower activation enthalpy for amide bond rotation (ΔH‡ = 12.9 ± 0.3 kcal/mol) compared to the 2-pyridinylcarbonyl (picolinoyl) isomer (ΔH‡ = 18.3 ± 0.4 kcal/mol), as measured by dynamic NMR spectroscopy [1]. This 5.4 kcal/mol enthalpy difference, confirmed by ab initio calculations, arises from reduced steric congestion in the nicotinamide ground state and superior π-electron donation from the pyridine ring at the 3-position [1]. The lower rotational barrier allows the nicotinamide moiety to sample a broader conformational space at physiological temperatures, which directly impacts molecular recognition by protein targets and influences binding thermodynamics.

Conformational analysis Medicinal chemistry Amide bond dynamics

Clinical-Stage Scaffold Precedent: T-1101 (TAI-95) Derived from the Same Nicotinoyl-Thiazole Core

The 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold, of which (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is the minimal pharmacophoric core, served as the optimization starting point for T-1101 tosylate (formerly TAI-95)—a first-in-class oral Hec1/Nek2 protein-protein interaction inhibitor currently in Phase I clinical trials for cancer therapy [1]. T-1101 demonstrates potent in vitro antiproliferative activity (IC50: 14.8–21.5 nM), high oral bioavailability (F = 77.4%), and tumor-selective activity with no inhibition of a panel of kinases or hERG [1]. In contrast, no clinical candidates have been reported from the corresponding 2-pyridinyl or 4-pyridinyl thiazole-acetic acid series.

Anticancer Hec1/Nek2 inhibition Clinical candidate

Hydrophobicity Divergence: XlogP of 3-Pyridinyl vs. 4-Pyridinyl Isomer Governs LogD-Dependent Properties

The target 3-pyridinyl isomer exhibits an XlogP of 1.4175 (Leyan, computational prediction) , while the 4-pyridinyl (isonicotinoyl) isomer shows an XlogP of 0.5 (Chem960) . This ~0.92 log unit difference in predicted lipophilicity arises from the altered electronic distribution and dipole moment associated with the pyridine nitrogen position. The higher XlogP of the 3-pyridinyl isomer predicts greater membrane permeability and distinct LogD7.4 behavior compared to the more hydrophilic 4-pyridinyl isomer, directly influencing chromatographic retention, solubility, and in vitro assay performance.

Lipophilicity Physicochemical profiling ADME prediction

Procurement Reliability: Multi-Vendor Availability vs. Discontinued Status of Positional Isomers

The target 3-pyridinyl isomer is actively stocked and sold by multiple independent vendors: Enamine (0.5 g, $603), Ambeed (1 g, $369), Leyan (95% purity), and Shanghai Bi De Yi Yao Ke Ji (1 g and 5 g quantities) [1]. In contrast, the 4-pyridinyl isomer (CAS 926255-86-9) has been explicitly listed as 'Discontinued' by CymitQuimica , indicating limited ongoing commercial synthesis and uncertain future availability. The 2-pyridinyl isomer (CAS 926232-35-1) is available from fewer vendors and at comparable pricing to the target compound .

Commercial sourcing Supply chain reliability Research procurement

Metabolic Stability Implications: Nicotinoyl Derivatives Exhibit Superior Stability Over Picolinoyl Analogs

Experimental studies on the metabolic stability of nicotinic acid versus picolinic acid derivatives demonstrate that picolinic acid derivatives are significantly more susceptible to liver and kidney metabolism than their nicotinic counterparts [1]. Computational analysis of amide bond energies (EC-NH) for representative derivatives—N-(2-fluorobenzyl)-2-pyridinecarboxamide (257.85 kcal/mol), N-benzylpyridinecarboxamide (245.83 kcal/mol), N-benzylnicotinamide (249.10 kcal/mol), and N-benzyl-4-(trifluoromethyl)nicotinamide (253.53 kcal/mol)—showed that nicotinamide derivatives exhibit greater in vitro metabolic stability despite lower calculated amide bond energies, attributed to differential enzymatic recognition [1]. This class-level metabolic advantage of the nicotinoyl core suggests that the target compound is likely to possess superior stability in hepatic microsomal assays compared to its 2-pyridinyl (picolinoyl) congener.

Metabolic stability In vitro ADME Lead optimization

Optimal Research and Procurement Scenarios for (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid Based on Quantitative Evidence


Rational Design of Hec1/Nek2 PPI Inhibitors Leveraging the Validated Nicotinoyl-Thiazole Scaffold

Research groups pursuing Hec1/Nek2 protein-protein interaction inhibitors should prioritize (2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid as the core building block for library synthesis. The scaffold's clinical validation via T-1101 (IC50: 14.8–21.5 nM; F = 77.4%; Phase I) provides a de-risked starting point that the 2-pyridinyl and 4-pyridinyl isomers lack entirely [1]. The nicotinamide amide bond's lower rotational barrier (ΔH‡ = 12.9 kcal/mol) enables the conformational sampling necessary for induced-fit binding to the Hec1/Nek2 interface [2].

Conformationally-Defined Probe Synthesis for Target Engagement Studies Requiring Defined Amide Geometry

For biochemical probe synthesis where amide bond geometry critically determines target binding, the 3-pyridinyl isomer offers a distinct advantage: its 5.4 kcal/mol lower rotational barrier (ΔH‡ = 12.9 vs. 18.3 kcal/mol for the 2-pyridinyl isomer) ensures that the nicotinamide moiety interconverts between syn and anti conformers on a sub-millisecond timescale at room temperature [2]. This rapid conformational exchange avoids the kinetic trapping of a single non-productive rotamer that can occur with the picolinamide isomer, making the 3-pyridinyl compound the superior choice for NMR-based binding studies, STD-NMR, and crystallography where conformational homogeneity or rapid exchange is required.

ADME-Stable Fragment Library Construction for FBLG and FBDD Campaigns

Fragment-based lead generation (FBLG) and fragment-based drug discovery (FBDD) campaigns requiring metabolically stable fragments should select the 3-pyridinyl isomer over the 2-pyridinyl variant. Class-level evidence demonstrates that nicotinamide derivatives resist liver and kidney metabolism, whereas picolinamide derivatives show significant metabolic lability [3]. The target compound's favorable XlogP (1.4175) balances aqueous solubility with membrane permeability , positioning it as a Rule-of-3 compliant fragment (MW 263.27, HBD 2, HBA 5) suitable for direct screening and subsequent hit elaboration.

Multi-Year Medicinal Chemistry Programs Requiring Assured Supply Chain Continuity

For long-duration drug discovery projects (≥3 years), procurement risk mitigation favors the 3-pyridinyl isomer, which is actively stocked by ≥4 independent vendors at consistent 95% purity [4]. The 4-pyridinyl isomer is already discontinued at CymitQuimica , and the 2-pyridinyl isomer has a narrower vendor base. Selecting the target compound ensures multi-source competitive pricing, batch-to-batch reproducibility, and protection against single-supplier supply interruptions that could stall SAR campaigns.

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